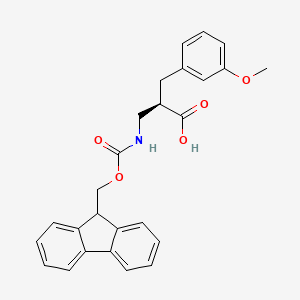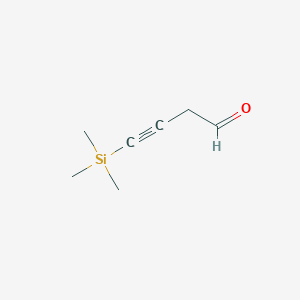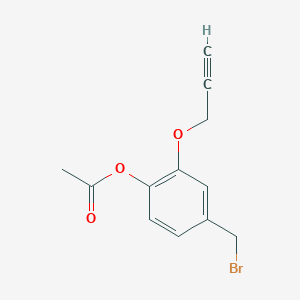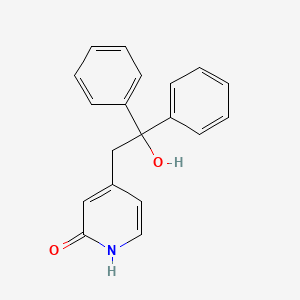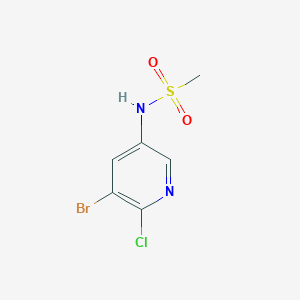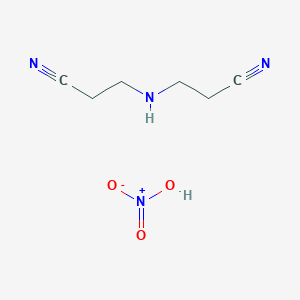
3-(2-Cyanoethylamino)propanenitrile;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group
Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules.
Nitric acid: is widely used in:
Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.
Biology: For the digestion of biological samples in analytical procedures.
Medicine: In the production of pharmaceuticals and diagnostic reagents.
Industry: In the manufacture of fertilizers, explosives, and other chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.
Comparaison Avec Des Composés Similaires
3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:
Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.
Adiponitrile: Used in the synthesis of nylon-6,6.
Benzonitrile: Used as a solvent and intermediate in organic synthesis.
Nitric acid: can be compared with other strong acids such as:
Sulfuric acid: Used in the production of fertilizers and chemicals.
Hydrochloric acid: Used in metal processing and as a laboratory reagent.
Phosphoric acid: Used in the production of fertilizers and food additives.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Propriétés
Numéro CAS |
10526-41-7 |
|---|---|
Formule moléculaire |
C6H10N4O3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3-(2-cyanoethylamino)propanenitrile;nitric acid |
InChI |
InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |
Clé InChI |
KFHHVINMEMAKEZ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCC#N)C#N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




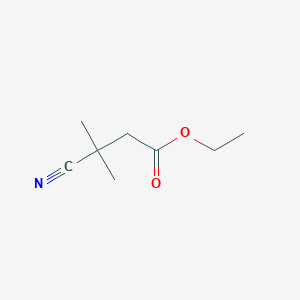

![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
